4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine
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Overview
Description
4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a benzyl group containing bromine and methoxyethoxy substituents, as well as an ethyl group attached to a chlorinated dihydrobenzo dioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the dihydrobenzo dioxin moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a brominated benzyl halide reacts with the piperidine ring.
Attachment of the Dihydrobenzo Dioxin Moiety: This step may involve coupling reactions using reagents such as palladium catalysts to form the desired ethyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenated compounds can be substituted using nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-bromo-N-methyl-: This compound shares the brominated benzyl group but lacks the piperidine and dihydrobenzo dioxin moieties.
Benzaldehyde, 2-methoxy-: Similar in having a methoxy group attached to a benzene ring, but it does not contain the piperidine or dihydrobenzo dioxin structures.
Uniqueness
4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine is unique due to its combination of functional groups and structural complexity, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine is a complex organic molecule characterized by various functional groups that suggest potential biological activity. Its structure includes a piperidine ring, a brominated benzyl group, and a chlorinated dihydrobenzo dioxin moiety, indicating its possible interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Structural Characteristics
The molecular formula of the compound is C25H31BrClNO4 with a molecular weight of approximately 524.9 g/mol. The structural complexity may confer unique pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C25H31BrClNO4 |
Molecular Weight | 524.9 g/mol |
CAS Number | 1021172-74-6 |
Biological Activity Overview
Preliminary studies suggest that the compound may exhibit various biological activities, including potential interactions with specific receptors or enzymes. The following sections detail these activities based on available research.
1. Pharmacological Potential
The presence of the piperidine ring indicates potential psychoactive properties similar to known compounds in pharmacology. The dihydrobenzo dioxin moiety may enhance its pharmacological profile by influencing receptor binding affinity and selectivity.
2. Interaction Studies
Initial investigations have indicated that this compound may act as a ligand for certain biological targets. For instance, its structural components suggest interactions with neurotransmitter receptors, which could lead to modifications in neurotransmission and related biological effects.
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. It is hypothesized that:
- The brominated and chlorinated substituents may enhance lipophilicity and facilitate membrane penetration.
- The piperidine ring could modulate receptor activity or enzyme function by acting as a competitive inhibitor or allosteric modulator.
Properties
Molecular Formula |
C25H31BrClNO4 |
---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
4-[[2-bromo-5-(2-methoxyethoxy)phenyl]methyl]-1-[2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]piperidine |
InChI |
InChI=1S/C25H31BrClNO4/c1-29-10-11-30-21-2-3-22(26)20(15-21)14-18-4-7-28(8-5-18)9-6-19-16-24-25(17-23(19)27)32-13-12-31-24/h2-3,15-18H,4-14H2,1H3 |
InChI Key |
ITSYNQXGEQDUJI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)CC2CCN(CC2)CCC3=CC4=C(C=C3Cl)OCCO4 |
Origin of Product |
United States |
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